molecular formula C14H13NO3 B2770546 N-(4-acetylphenyl)-5-methyl-2-furamide CAS No. 549540-47-8

N-(4-acetylphenyl)-5-methyl-2-furamide

Cat. No.: B2770546
CAS No.: 549540-47-8
M. Wt: 243.262
InChI Key: NPWNUIBZQRRWAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing related compounds. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another method involves a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized by multinuclear NMR spectroscopy (1H, 13C, 31P, 77Se NMR), IR spectroscopy, and elemental analysis . Crystal structure determinations are also carried out for some compounds .


Chemical Reactions Analysis

One of the chemical reactions involving a related compound is the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various databases. For example, N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide has a molecular formula of CHClNOS and an average mass of 351.805 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(4-acetylphenyl)-5-methyl-2-furamide and its derivatives are synthesized through various chemical reactions. For instance, palladium-catalyzed cyclization is used to synthesize furo[3,2-c]quinolin-4(5H)-one derivatives (Lindahl et al., 2006). Copper-catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts is used to obtain 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides (Baranovskyi et al., 2018).

  • Structural Analysis and Characterization : Detailed structural analysis, such as crystal structure analysis, molecular geometry optimizations, and spectral characterization (FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy), are conducted for compounds like N-(4-acetylphenyl)quinoline-3-carboxamide to understand their molecular characteristics (Polo-Cuadrado et al., 2021).

Biological and Medicinal Applications

  • Antibacterial and Antimycotic Properties : Arylsubstituted Halogen(thiocyanato)amides containing the 4-acetylphenyl fragment are tested for antibacterial and antifungal activity, revealing significant antimicrobial properties, making them candidates for drug development (Baranovskyi et al., 2018).

  • Multi-targeted Inhibitory Properties : Compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide exhibit inhibitory activity against various enzymes, indicating their potential in the treatment of diseases associated with enzyme dysfunction. Molecular docking studies suggest these compounds can interact with multiple targets, further supporting their therapeutic potential (Saeed et al., 2022).

Material Science and Engineering

  • Polymer Synthesis : Compounds with the 4-acetylphenyl fragment are used in the synthesis of hyperbranched aromatic polyimides, showing applications in material science for creating polymers with specific properties (Yamanaka et al., 2000).

Mechanism of Action

While the mechanism of action for “N-(4-acetylphenyl)-5-methyl-2-furamide” is not available, a related compound was found to control cellular action in inflammation by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .

Safety and Hazards

The safety data sheet for a related compound, 4-ACETYLPHENYL ETHER, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-acetylphenyl)-5-methyl-2-furamide” are not available, research in the field of organic chemistry continues to explore new synthesis methods, investigate biological properties, and develop new compounds with enhanced activities .

Properties

IUPAC Name

N-(4-acetylphenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-8-13(18-9)14(17)15-12-6-4-11(5-7-12)10(2)16/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWNUIBZQRRWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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